

Application Notes and Protocols for JNJ-40068782 In Vitro Assays

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Compound of Interest		
Compound Name:	JNJ-40068782	
Cat. No.:	B15617997	Get Quote

These application notes provide detailed experimental protocols for the in vitro characterization of **JNJ-40068782**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The following protocols are intended for researchers, scientists, and drug development professionals working to understand the pharmacological properties of this compound.

Overview of JNJ-40068782

JNJ-40068782 acts by binding to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[1] This binding potentiates the receptor's response to glutamate.[2] Modulation of the mGlu2 receptor is a promising therapeutic target for central nervous system disorders such as schizophrenia.[2] The following protocols describe key in vitro assays to characterize the binding and functional activity of **JNJ-40068782**.

Data Presentation

The following table summarizes the quantitative data for **JNJ-40068782** and related compounds from the described in vitro assays.



Assay Type	Compoun d	Radioliga nd/Agoni st	Paramete r	Value	Cell Type	Referenc e
[35S]GTPy S Binding	JNJ- 40068782	Glutamate (EC20)	EC50	143 nM	Human recombina nt mGlu2 receptors	[2]
Radioligan d Binding	JNJ- 40411813	[3H]JNJ- 40068782	IC50	68 ± 29 nM	CHO cells expressing hmGlu2	[1]
Radioligan d Binding	JNJ- 40411813	[3H]JNJ- 40068782	IC50	83 ± 28 nM	Rat cortex membrane s	[1]

Experimental Protocols Radioligand Binding Assay for mGlu2 Allosteric Modulators

This protocol is designed to determine the binding affinity of test compounds for the allosteric site on the mGlu2 receptor using [3H]**JNJ-40068782**.

Objective: To measure the binding affinity (Ki) of a test compound by its ability to displace the radiolabeled mGlu2 PAM, [3H]**JNJ-40068782**.

Materials:

- Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2).
- [3H]**JNJ-40068782** (Radioligand)
- Test compound (e.g., JNJ-40411813)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4



- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation cocktail
- · Scintillation counter

Protocol:

- Membrane Preparation: Prepare membranes from CHO cells expressing hmGlu2 as previously described.[1]
- Assay Setup: In a 96-well microplate, add the following in order:
 - 25 μL of Assay Buffer
 - 25 μL of varying concentrations of the test compound (or buffer for total binding, and a high concentration of an unlabeled PAM for non-specific binding).
 - 25 μL of [3H]JNJ-40068782 (at a final concentration close to its Kd).
 - 25 μL of hmGlu2 cell membranes (typically 10-20 μg of protein).
- Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff



equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPyS Binding Assay for mGlu2 PAM Activity

This functional assay measures the potentiation of glutamate-induced G-protein activation by an mGlu2 PAM.

Objective: To determine the potency (EC50) of **JNJ-40068782** in potentiating the glutamate-stimulated binding of [35S]GTPyS to G-proteins coupled to the mGlu2 receptor.

Materials:

- Cell membranes from CHO cells expressing hmGlu2.
- [35S]GTPyS (Radioligand)
- JNJ-40068782
- Glutamate
- GDP
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
- 96-well microplates
- Glass fiber filters
- Scintillation counter

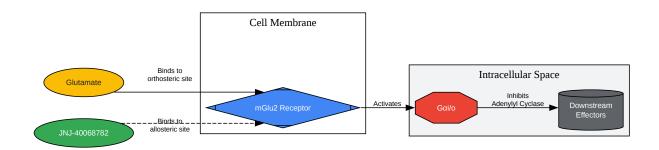
Protocol:

- Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
- Assay Setup: In a 96-well microplate, add the following:
 - \circ 25 µL of Assay Buffer containing GDP (final concentration ~10 µM).



- 25 μL of varying concentrations of JNJ-40068782.
- 25 μL of glutamate at a concentration that gives a submaximal response (e.g., EC20).
- 25 μL of hmGlu2 cell membranes.
- Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
- Initiate Reaction: Add 25 μL of [35S]GTPyS (final concentration ~0.1 nM) to each well.
- Incubation: Incubate for 30 minutes at 30°C.
- Harvesting and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described previously.
- Data Analysis: Plot the stimulated binding of [35S]GTPyS against the concentration of JNJ-40068782 and determine the EC50 value using non-linear regression.

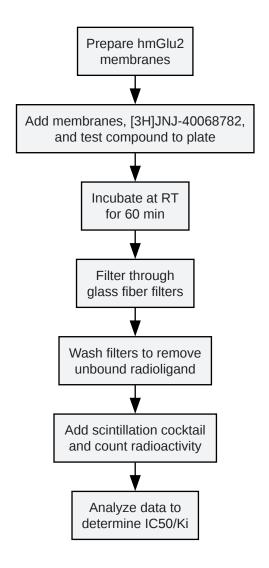
Visualizations



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Caption: Signaling pathway of the mGlu2 receptor modulated by JNJ-40068782.

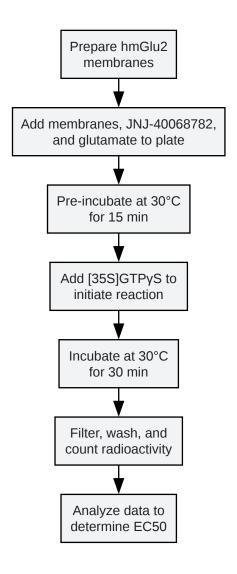




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Caption: Experimental workflow for the radioligand binding assay.





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Caption: Experimental workflow for the [35S]GTPyS binding assay.

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References

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- 2. Pharmacological characterization of JNJ-40068782, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]JNJ-40068782 PubMed [pubmed.ncbi.nlm.nih.gov]
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